N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide
Description
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine ring with a trifluoromethyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N,N-dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O3S/c1-17(2)23(21,22)18-5-6-19(11(20)8-18)9-3-4-16-10(7-9)12(13,14)15/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGBWYBFFRAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and the pyridine ring separately. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group onto the pyridine ring.
Coupling of the Piperazine and Pyridine Rings: This is often done using coupling reagents such as EDCI or DCC in the presence of a base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the sulfonamide group can form hydrogen bonds, stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide
- N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-thioamide
Uniqueness
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. The sulfonamide group enhances its solubility and stability, making it more suitable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
